1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione
Description
Chemical Structure and Synthesis 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione (CAS: 108451-45-2, molecular formula: C₁₁H₆N₂O₄) is a heterocyclic compound featuring a fused furo-benzimidazole core with ketone groups at positions 5 and 7 and an acetyl substituent on the nitrogen atom (). Its synthesis likely follows methodologies analogous to benzimidazole-dione derivatives, which involve cyclocondensation of diamines with aldehydes under anhydrous conditions ().
Biological Relevance The compound belongs to a class of hypoxia-activated prodrugs designed for selective cytotoxicity in tumor microenvironments. Similar benzimidazole-dione derivatives exhibit potent antiproliferative effects under hypoxic conditions, with hypoxia/normoxia cytotoxic coefficients comparable to tirapazamine, a reference hypoxia-selective agent ().
Properties
IUPAC Name |
1-acetylfuro[3,4-f]benzimidazole-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O4/c1-5(14)13-4-12-8-2-6-7(3-9(8)13)11(16)17-10(6)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTLPYOAMHSROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC2=C1C=C3C(=C2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459833 | |
| Record name | 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108451-45-2 | |
| Record name | 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Furan Ring Formation: The furan ring is introduced via cyclization reactions involving appropriate precursors such as furfural or its derivatives.
Acetylation: The final step involves the acetylation of the nitrogen atom in the benzimidazole ring, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzimidazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Structural Impact on Function: The furo ring in 1-Acetyl-1H-furo[...]dione may enhance electron-deficient character, favoring redox activation under hypoxia, similar to N-oxide derivatives (). Cre-P-1’s pyrrolo ring and amino/methyl groups contribute to its mutagenicity by facilitating metabolic activation to DNA-reactive species ().
Synthetic vs. Naturally Occurring :
- 1-Acetyl-1H-furo[...]dione and N-oxide derivatives are synthetic anticancer agents, whereas Cre-P-1 is a pyrolytic byproduct with toxicological risks ().
Stability and Applications :
Biological Activity
1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique fused heterocyclic structure that contributes to its biological properties. The molecular formula is C₁₃H₉N₃O₃, with a molecular weight of approximately 253.22 g/mol. The presence of both furo and benzimidazole moieties suggests potential interactions with various biological targets.
This compound exhibits biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. It is hypothesized to act as a bioreductive agent, selectively targeting hypoxic tumor environments. This selectivity is crucial for enhancing the efficacy of cancer treatments while minimizing damage to normal tissues.
Key Mechanisms:
- Caspase Activation : The compound has been shown to induce apoptosis in cancer cells by activating caspases, which are critical enzymes in the apoptotic pathway.
- DNA Damage : Studies indicate that it can cause DNA strand breaks in tumor cells, leading to cell cycle arrest and subsequent cell death.
- Hypoxia Selectivity : Its activity is enhanced in low-oxygen conditions typical of many tumors, making it a candidate for hypoxia-targeted therapies.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines.
Table 1: Summary of Biological Activity Studies
Case Studies
A notable case study involved the evaluation of this compound's effects on human lung adenocarcinoma A549 cells and malignant melanoma WM115 cells. The study utilized WST-1 assays to measure cell viability post-treatment. Results indicated that the compound significantly reduced cell viability in both lines through mechanisms involving apoptosis and DNA damage.
Findings:
- Caspase Assays : Increased levels of activated caspases were detected in treated cells compared to controls.
- DNA Fragmentation : The compound induced significant DNA fragmentation as evidenced by gel electrophoresis.
Potential Therapeutic Applications
Given its selective cytotoxicity towards tumor cells and ability to induce apoptosis under hypoxic conditions, this compound holds promise as a therapeutic agent in cancer treatment. Future research should focus on:
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
- Mechanistic Studies : Further elucidating its pathways of action and potential resistance mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
